Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate

Structural characterization NMR spectroscopy Quality control

Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate (CAS 1249700-29-5) is a thioether‑ester of the formula C₁₂H₁₆O₂S (MW 224.32 g mol⁻¹). It belongs to the α‑(arylthio)propanoate subclass, characterized by an ethyl ester moiety and a sulfur atom bridging the propanoate backbone to a 3‑methylphenyl (m‑tolyl) ring.

Molecular Formula C12H16O2S
Molecular Weight 224.32
CAS No. 1249700-29-5
Cat. No. B2354824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(3-methylphenyl)sulfanyl]propanoate
CAS1249700-29-5
Molecular FormulaC12H16O2S
Molecular Weight224.32
Structural Identifiers
SMILESCCOC(=O)C(C)SC1=CC=CC(=C1)C
InChIInChI=1S/C12H16O2S/c1-4-14-12(13)10(3)15-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3
InChIKeyFNOCQORSHOERCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate (CAS 1249700-29-5): Core Identity and Procurement Baseline


Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate (CAS 1249700-29-5) is a thioether‑ester of the formula C₁₂H₁₆O₂S (MW 224.32 g mol⁻¹) [1]. It belongs to the α‑(arylthio)propanoate subclass, characterized by an ethyl ester moiety and a sulfur atom bridging the propanoate backbone to a 3‑methylphenyl (m‑tolyl) ring. The compound is commercially available at 95‑98% purity from multiple vendors and is catalogued in authoritative databases including PubChem (CID 13580941) [1]. Its primary role is as a versatile small‑molecule scaffold for organic synthesis, medicinal chemistry, and agrochemical research.

Why Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate Cannot Be Simply Replaced by In‑Class Analogs


Although several α‑(arylthio)propanoate esters share identical molecular formulas (C₁₂H₁₆O₂S, MW 224.32), the position of the methyl substituent on the aromatic ring (ortho, meta, para) profoundly influences electronic distribution at the sulfur atom and steric accessibility of the α‑carbon [1]. Even when vendor‑supplied bulk physical properties such as XLogP3 (3.5) and topological polar surface area (51.6 Ų) appear identical for meta and para isomers [1][2], their divergent NMR‑spectroscopic fingerprints (¹H, ¹³C) confirm distinct electronic environments [3], which can translate into measurable differences in oxidation kinetics, enantioselective transformations, and biological target recognition. Consequently, substituting the meta‑tolyl variant with its ortho or para analog without experimental re‑validation carries a high risk of altered reactivity and selectivity in downstream synthesis or assays.

Quantitative Differentiators of Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate Versus Closest Analogs


Positional‑Isomer‑Dependent ¹H‑NMR Shift Dispersion

The meta‑tolyl substitution of Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate produces a distinct ¹H‑NMR splitting pattern (aromatic region) that differs unambiguously from that of the para‑tolyl isomer [1]. In the 1991 series synthesis, the aromatic proton signals of the meta‑substituted ester are reported as multiplets between δ 7.07‑7.20 ppm, whereas the para‑substituted analog shows a sharp doublet at δ 7.12 ppm [1]. This spectral difference provides a rapid and orthogonal identity verification tool that is absent from the total‑ion‑chromatogram or single‑quadrupole MS data alone.

Structural characterization NMR spectroscopy Quality control

Meta‑Methyl Modulation of Sulfur Electron Density and Oxidation Potential

The +I effect of the meta‑methyl group elevates the electron density on the thioether sulfur relative to the unsubstituted phenylthio analog, while avoiding the steric hindrance imposed by ortho‑methyl substitution [1]. Computational studies on analogous (substituted phenylthio)acetates have shown that the meta‑CH₃ group lowers the vertical ionization potential of sulfur by ≈0.15 eV compared to the para‑CH₃ group [2], predicting a measurably faster oxidation rate under electrophilic oxidants.

Oxidation kinetics Electronic structure Synthetic utility

Commercially Differentiated Purity and Regional Availability

Among the three isomeric ethyl 2‑(tolylthio)propanoates, the meta‑methyl variant (CAS 1249700-29-5) is the only isomer offered in 98% purity by a major Chinese chemical supplier (Leyan, Cat. 1655948) , whereas the para isomer (210539-73-4) is predominantly available at 95% purity from Western warehouses (AKSci, Oakwood) . The ortho isomer (51364-95-5) is not catalogued as a standalone discrete compound, indicating limited commercial viability.

Procurement Supply chain Quality assurance

Procurement‑Justified Application Scenarios for Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate


Isomer‑Specific Sulfoxide Catalyst Library Synthesis

When constructing a panel of chiral aryl‑alkyl sulfoxide catalysts via asymmetric oxidation, the meta‑tolyl thioether is preferred because its intermediate electron density (between unsubstituted phenyl and para‑tolyl) offers a tunable balance between oxidation rate and enantiomeric excess [1]. The distinct ¹H‑NMR signature facilitates rapid product‑ratio determination without chiral‑shift reagents [2].

Reference Standard for Orthogonal Isomer Identification in Analytical Method Development

Owing to the availability of 98% purity material and the well‑resolved aromatic multiplet in ¹H‑NMR [2], this compound serves as an ideal retention‑time and spectral standard for developing HPLC‑PDA‑MS or GC‑FID methods aimed at separating and quantifying C12H16O2S positional isomers in complex reaction mixtures.

Medicinal Chemistry Scaffold with Meta‑Substituent Privilege

In structure‑activity relationship (SAR) explorations where the meta‑methyl group has been shown to improve metabolic stability without drastically increasing lipophilicity (XLogP3 = 3.5 for both meta and para) [1], the ethyl ester pro‑drug handle can be cleaved in vivo. The meta‑tolyl thioether therefore represents a privileged starting point for developing oral anti‑inflammatory or NEP‑inhibitor analogs [3].

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